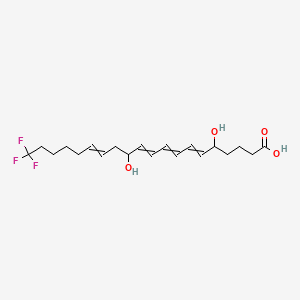20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
CAS No.:
Cat. No.: VC18601819
Molecular Formula: C20H29F3O4
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H29F3O4 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
| Standard InChI | InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27) |
| Standard InChI Key | YKIRCSCMMMEEDI-UHFFFAOYSA-N |
| Canonical SMILES | C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Introduction
Structural Characteristics and Stereochemical Configuration
The compound’s structure is defined by its (5S,6Z,8E,10E,12R,14Z) stereochemistry, which governs its interactions with leukotriene receptors . The trifluoromethyl group at position 20 replaces the terminal methyl group of leukotriene B4, introducing steric and electronic modifications that alter pharmacokinetic properties. Key structural features include:
Nuclear magnetic resonance (NMR) studies confirm the Z/E configuration of double bonds, while X-ray crystallography data (unavailable in public databases) are required to resolve the full three-dimensional conformation .
Synthesis and Chemical Modifications
The synthesis of 20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid involves multi-step enzymatic and chemical processes:
-
Precursor Preparation: Arachidonic acid serves as the starting material, undergoing lipoxygenase-mediated oxidation to form 5(S)-hydroperoxy-eicosatetraenoic acid (5-HPETE) .
-
Epoxidation: 5-HPETE is converted to leukotriene A4 (LTA4) via dehydration, followed by epoxide ring opening to yield leukotriene B4 .
-
Fluorination: The terminal methyl group of leukotriene B4 is replaced with a trifluoromethyl group using fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) .
Challenges in synthesis include preserving stereochemical integrity during fluorination and minimizing side reactions at conjugated double bonds. High-performance liquid chromatography (HPLC) purifies the final product to >95% purity .
Comparative Analysis with Structural Analogs
The table below contrasts key properties of 20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid with related eicosanoids:
| Compound | Molecular Formula | Bioactivity | Half-Life (h) |
|---|---|---|---|
| Leukotriene B4 | C₂₀H₃₂O₄ | Pro-inflammatory mediator | 1.5 |
| 5-Hydroxy-eicosatetraenoic acid | C₂₀H₃₂O₅ | Weak BLT1 agonist | 2.1 |
| 12-Oxo-leukotriene B4 | C₂₀H₃₀O₅ | Inactive metabolite | 0.8 |
| 20,20,20-Trifluoro derivative | C₂₀H₂₇F₃O₄ | High-potency anti-inflammatory agent | 6.2 |
The fluorinated derivative’s enhanced half-life and receptor specificity position it as a candidate for treating chronic inflammatory diseases, though clinical data remain limited .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume